molecular formula C7H9ClN2 B1429554 3-Chloro-N,N-dimethylpyridin-2-amine CAS No. 1060801-41-3

3-Chloro-N,N-dimethylpyridin-2-amine

Cat. No. B1429554
M. Wt: 156.61 g/mol
InChI Key: SZXYDWPYZUCOSY-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethylpyridin-2-amine, also known as 3-chloro-2-dimethylaminopyridine (3-Cl-DMAP), is an organic compound with a wide range of applications in the fields of medicinal chemistry and chemical biology. It is a white powder that is soluble in water and organic solvents. 3-Cl-DMAP has a molecular formula of C6H10ClN and a molecular weight of 137.59 g/mol. It is a versatile and efficient reagent that is widely used in a variety of organic synthesis reactions.

Scientific Research Applications

  • Scientific Field : Organic Synthesis .
  • Summary of the Application : DMAP based ionic liquids have been used as catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
  • Methods of Application/Experimental Procedures : The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .
  • Results/Outcomes : The application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .

Safety And Hazards

The safety data sheet for a similar compound, 5-Chloro-2-(N,N-dimethylamino)-3-fluoropyridine, provides some information on safety and hazards . It suggests that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXYDWPYZUCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284468
Record name 2-Pyridinamine, 3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N,N-dimethylpyridin-2-amine

CAS RN

1060801-41-3
Record name 2-Pyridinamine, 3-chloro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Yang, F Zhang, GJ Deng, H Gong - The Journal of Organic …, 2018 - ACS Publications
A base-promoted amination of aromatic halides has been developed using a limited amount of dimethylformamide (DMF) or amine as an amino source. Various aryl halides, including F…
Number of citations: 30 pubs.acs.org
SC Fosu, CM Hambira, AD Chen, JR Fuchs, DA Nagib - Chem, 2019 - cell.com
A strategy for C–H functionalization of arenes and heteroarenes has been developed to allow site-selective incorporation of various anions, including Cl, Br, OMs, OTs, and OTf. This …
Number of citations: 82 www.cell.com
SC Fosu - 2019 - search.proquest.com
Efficiently building molecular complexity has always been a long-standing problem in organic synthesis. To intricately stitch organic fragments together to construct valuable cores …
Number of citations: 3 search.proquest.com

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